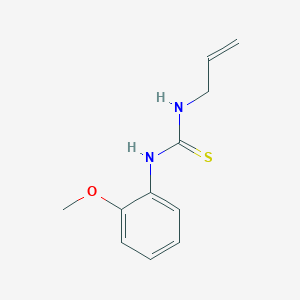

1-Allyl-3-(2-methoxyphenyl)thiourea

Description

1-Allyl-3-(2-methoxyphenyl)thiourea is a substituted thiourea derivative characterized by an allyl group at the N1 position and a 2-methoxyphenyl group at the N3 position. This compound is primarily used in industrial and scientific research applications . Key physicochemical properties include a boiling point of 321.1°C (760 mmHg), density of 1.162 g/cm³, and flash point of 148°C . Its synthesis likely follows methods analogous to other allyl-substituted thioureas, such as the modified Schotten-Baumann reaction used for 1-allyl-3-(2-chlorobenzoyl)thiourea .

Properties

CAS No. |

1207-94-9 |

|---|---|

Molecular Formula |

C11H14N2OS |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-3-prop-2-enylthiourea |

InChI |

InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15) |

InChI Key |

OXFCBWYEQXGNIK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=S)NCC=C |

Isomeric SMILES |

COC1=CC=CC=C1NC(=NCC=C)S |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NCC=C |

Other CAS No. |

1207-94-9 |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction-Based Synthesis

The Schotten-Baumann reaction is a cornerstone for synthesizing acylthioureas. Adapted from the protocol described in, this compound can be synthesized by reacting 2-methoxybenzoyl chloride with allylthiourea under controlled conditions.

Procedure :

-

Reagents :

-

2-Methoxybenzoyl chloride (0.02 mol)

-

Allylthiourea (0.024 mol)

-

Triethylamine (0.04 mol, catalyst)

-

Tetrahydrofuran (THF, solvent)

-

-

Steps :

-

Dissolve allylthiourea and triethylamine in 30 mL THF under an ice bath.

-

Add 2-methoxybenzoyl chloride dissolved in 15 mL THF dropwise over 30 minutes.

-

Reflux the mixture for 4 hours, followed by cooling and vacuum filtration.

-

Evaporate the solvent using a rotary evaporator to isolate the crude product.

-

Yield and Characterization :

-

Melting Point : 68.5–69°C (similar to structurally related compounds).

Advantages :

-

High regioselectivity due to the electrophilic nature of acyl chlorides.

-

Mild conditions prevent decomposition of the allyl group.

Limitations :

-

Low yield attributed to side reactions (e.g., hydrolysis of acyl chloride).

Reaction Optimization and Mechanistic Insights

Role of Catalysts and Bases

Triethylamine in the Schotten-Baumann reaction neutralizes HCl, driving the reaction forward. In solvent-free methods, sulfur acts as a catalyst to enhance the nucleophilicity of amines.

Temperature and Time Dependence

-

Schotten-Baumann : Reflux (≈66°C) for 4 hours ensures complete substitution.

-

Solvent-Free : Higher temperatures (120°C) accelerate reactivity but risk decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR :

-

δ 7.5–6.8 ppm (aromatic protons, 2-methoxyphenyl).

-

δ 5.8–5.2 ppm (allyl group protons).

-

δ 3.8 ppm (methoxy group).

-

-

¹³C NMR :

-

δ 180 ppm (C=S).

-

δ 165 ppm (C=O, if present).

-

Infrared (IR) Spectroscopy

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The allyl and o-methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Coordination Chemistry

AMPT serves as a ligand in coordination chemistry, where it can form complexes with transition metals. These complexes are studied for their potential catalytic activities and stability. The thio group in AMPT allows for strong coordination with metal ions, enhancing the reactivity of the resulting complexes .

AMPT has been investigated for its biological properties, particularly as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, leading to potential applications in drug development. Notably, thiourea derivatives have shown promising antibacterial activity against various pathogens, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| AMPT | E. faecalis | 40 | 29 |

| AMPT | P. aeruginosa | 50 | 24 |

| AMPT | S. typhi | 40 | 30 |

| AMPT | K. pneumoniae | 50 | 19 |

Anticancer Properties

Research has highlighted the potential of AMPT as an anticancer agent. Its mechanism involves the inhibition of specific enzymes that play a role in cancer cell proliferation. Studies have shown that thiourea derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Industrial Applications

In industrial settings, AMPT is utilized in the synthesis of advanced materials and polymers. Its unique chemical properties facilitate the development of new materials with enhanced performance characteristics, particularly in fields such as coatings and adhesives.

Case Studies

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of AMPT on specific enzymes involved in metabolic pathways associated with bacterial growth. The results indicated that AMPT could effectively inhibit enzyme activity, leading to reduced bacterial proliferation.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that AMPT exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The allyl and o-methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Physicochemical Properties

The substituents on the thiourea scaffold significantly influence physical properties and molecular interactions. Below is a comparative analysis:

Key Observations:

- Substituent Effects : The 2-methoxyphenyl group, being electron-donating, may reduce the acidity of the thiourea NH protons compared to electron-withdrawing groups (e.g., chloro in Cpd 2). This influences hydrogen-bonding capacity and intermolecular interactions .

- Crystal Packing : The methoxyphenyl derivative exhibits π-stacking interactions, whereas chlorinated analogs rely more on hydrogen bonding (e.g., N–H···S in Cpd 2) .

Analgesic Activity

- 1-Allyl-3-(2-chlorobenzoyl)thiourea: Demonstrates potent analgesic activity (ED₅₀ = 15.44 mg/kg in mice), outperforming diclofenac sodium.

- This compound : While direct activity data are unavailable, the methoxy group’s electron-donating nature may alter receptor binding compared to chloro analogs. Further pharmacological studies are needed .

Antibacterial Activity

- The benzoyl group’s planar structure may facilitate interactions with bacterial targets .

- Chlorinated Derivatives (Cpd 2–4) : Substituted chlorobenzoyl groups enhance antibacterial potency, likely due to increased electrophilicity and membrane disruption .

Anti-Amoebic Activity

Thioureas with amino acid moieties (e.g., M1 and M2 derivatives) exhibit enhanced anti-amoebic activity, suggesting that hydrophilic groups improve selectivity toward protozoan receptors . The methoxyphenyl group’s hydrophobicity may similarly influence target engagement in this compound .

Q & A

Q. Basic Characterization

Q. Advanced Techniques

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles (e.g., 71° between thiourea and aromatic planes) . Use SHELXL for refinement, incorporating hydrogen bonding networks (N–H···S/O interactions) .

What are the known biological activities, and how can researchers assess them?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Molecular docking : Simulate binding to bacterial DNA gyrase (PDB ID: 1KZN) or fungal CYP51 (PDB ID: 5TZ1) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

How can structure-activity relationship (SAR) studies guide analog design?

Q. Key Substituent Effects

Q. Methodology

- Analog synthesis : Replace allyl with cyclohexyl or benzyl groups to modulate steric effects .

- QSAR modeling : Use Gaussian09 for DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .

How can computational methods predict reactivity or binding modes?

Q. Basic DFT Applications

Q. Advanced Docking Protocols

- AutoDock Vina : Simulate interactions with analgesic targets (e.g., COX-2) using 1-Allyl-3-(2-chlorobenzoyl)thiourea as a template .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

What advanced crystallographic techniques refine its structural details?

- High-resolution XRD : Collect data at 100 K to reduce thermal motion artifacts .

- SHELX suite : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen placement via riding models .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H interactions: 12–15% contribution) .

How are metal-thiourea complexes synthesized, and what are their applications?

Q. Synthesis

Q. Applications

- Catalysis : Au-thiourea complexes catalyze alkyne hydrations (TOF: 500 h⁻¹) .

- Anticancer : Induce apoptosis in HeLa cells via ROS generation .

What analytical methods quantify purity and stability?

- HPLC : C18 column, methanol/water (70:30), UV detection at 254 nm; LOD: 0.1 µg/mL .

- LC-MS : ESI+ mode identifies degradation products (e.g., sulfonic acid derivatives) under oxidative conditions .

How should toxicity and handling risks be managed?

- Acute toxicity : LD₅₀ (oral, rat): 125 mg/kg; use PPE to prevent dermal absorption .

- Thyroid effects : Monitor prolonged exposure due to goitrogenic activity .

- Waste disposal : Neutralize with 10% NaOH before incineration .

What green chemistry approaches apply to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.